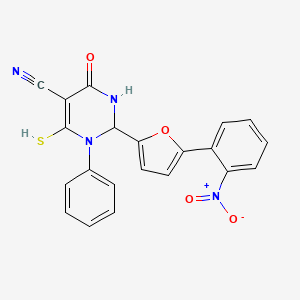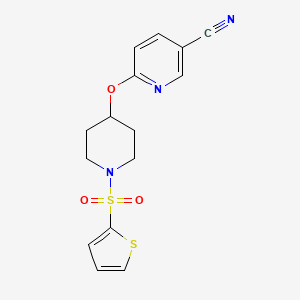![molecular formula C23H22N4S B2797032 4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine CAS No. 663218-78-8](/img/structure/B2797032.png)
4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a 4-methylpiperazin-1-yl group and two phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
作用机制
Target of Action
The compound “4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine” primarily targets Cyclin-Dependent Kinase 2 (CDK2) and other kinases . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with its targets by inhibiting their activity. Specifically, it binds to the kinase domain of CDK2, thereby preventing its normal function . This interaction results in the inhibition of CDK2, which can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells . Additionally, this compound may also affect other pathways due to its potential multi-kinase inhibition .
Pharmacokinetics
The presence of the methylpiperazinyl and pyrimidine groups in its structure may influence its solubility, absorption, and distribution .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation. By inhibiting CDK2, the compound can induce cell cycle arrest, leading to a decrease in the proliferation of cancer cells . Furthermore, it may induce apoptosis, contributing to the death of cancer cells .
生化分析
Biochemical Properties
The biochemical properties of 4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine are largely determined by its interactions with various biomolecules. It has been found to interact with a variety of enzymes and proteins . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are complex and multifaceted .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as thiourea and β-diketones under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-methylpiperazin-1-yl group is often carried out via nucleophilic substitution reactions. For instance, the thieno[2,3-d]pyrimidine core can be reacted with 4-methylpiperazine in the presence of a suitable base.
Phenyl Group Introduction: The phenyl groups can be introduced through various methods, including Suzuki coupling reactions using phenylboronic acid and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to modify specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to introduce various substituents on the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol under reflux conditions.
Substitution: 4-methylpiperazine in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the thieno[2,3-d]pyrimidine core.
科学研究应用
4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly in cancer research. Its structure allows it to interact with various molecular targets involved in cell proliferation and survival.
Biological Studies: The compound is used in studies investigating its anti-inflammatory and antimicrobial properties.
Drug Development: It serves as a lead compound in the development of new therapeutic agents for diseases such as chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs).
相似化合物的比较
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of CML and GISTs.
Dasatinib: Another kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more potent and selective inhibitor of BCR-ABL tyrosine kinase.
Uniqueness
4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its thieno[2,3-d]pyrimidine core and the presence of the 4-methylpiperazin-1-yl group contribute to its ability to selectively inhibit certain kinases, making it a valuable compound in targeted cancer therapy.
属性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4S/c1-26-12-14-27(15-13-26)22-19-16-20(17-8-4-2-5-9-17)28-23(19)25-21(24-22)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAGEBGBNJCNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2796949.png)
![2-(2-bromophenoxy)-1-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2796950.png)
![8-(2,5-dimethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2796951.png)

![N4-cyclopropyl-N6,N6-dimethyl-N4-[1-(propane-2-sulfonyl)piperidin-4-yl]pyrimidine-4,6-diamine](/img/structure/B2796953.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2796956.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide](/img/structure/B2796958.png)

![3-(2-Chlorophenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2796962.png)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2796963.png)

![N-(4-FLUOROPHENYL)-2-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B2796966.png)

![8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
